N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzothiadiazole core, which is known for its electron-accepting properties, making it a valuable component in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its potential as a fluorescent probe for biological imaging is being explored.
Medicine: Research is ongoing into its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich regions in target molecules, facilitating various biochemical reactions. The methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in its applications.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but lacks the benzothiadiazole core.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in different chemical reactions.
5-Hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone: A compound with similar functional groups but a different core structure.
Uniqueness
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of the benzothiadiazole core and methoxyphenyl groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable in applications where specific electronic interactions are required, such as in organic electronics and photonics.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-15-6-4-3-5-12(15)16(23-2)10-18-17(21)11-7-8-13-14(9-11)20-24-19-13/h3-9,16H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJUXHEZXSOTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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